molecular formula C13H14ClFO B1324778 4-Chloro-3-fluorophenyl cyclohexyl ketone CAS No. 898769-24-9

4-Chloro-3-fluorophenyl cyclohexyl ketone

Cat. No.: B1324778
CAS No.: 898769-24-9
M. Wt: 240.7 g/mol
InChI Key: GLPTZUKTNSLLIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with cyclohexane in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-fluorophenyl cyclohexyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Utilized as an anesthetic in medical and veterinary practice.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl cyclohexyl ketone involves its interaction with the central nervous system. It acts as an NMDA receptor antagonist, blocking the action of glutamate, a neurotransmitter involved in pain perception and memory. This results in the dissociative anesthetic effects observed with this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluorophenyl cyclohexyl ketone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of chlorine and fluorine atoms in the phenyl ring contributes to its potency and effectiveness as an anesthetic .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPTZUKTNSLLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642599
Record name (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-24-9
Record name (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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